4-烯丙氧基二苯甲酮

描述

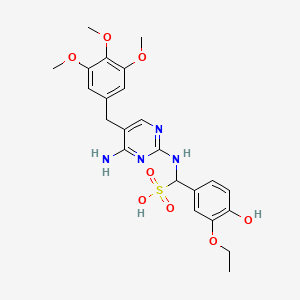

4-Allyloxybenzophenone, also known as 2-Hydroxy-4-allyloxybenzophenone, is a chemical compound with the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .

Molecular Structure Analysis

The molecular structure of 4-Allyloxybenzophenone is represented by the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Physical And Chemical Properties Analysis

4-Allyloxybenzophenone has a melting point of 67-70 °C . It is soluble in toluene . The compound has a density of 1.165±0.06 g/cm3 .科学研究应用

-

Synthesis of Novel Compounds

- Field : Pharmaceutical Chemistry

- Application : Benzophenone derivatives are used in the design and synthesis of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

- Method : The synthesized compounds are characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

-

Applications in Therapy, Diagnosis, and Research

- Field : Biomedical Research

- Application : Antibodies and antibody-like molecules in therapy, diagnosis, and research .

- Method : The utilization of antibodies for disease diagnostics in various indications like infectious diseases, especially regarding tuberculosis and HIV, and in cancer diagnosis with reference to approved and commercially available test kits .

- Results : Many basic and routine laboratory applications are based on the interactions of antibodies with their respective antigens .

-

Nonlinear Optical (NLO) Devices

-

Synthesis of Monomer for Crosslinking

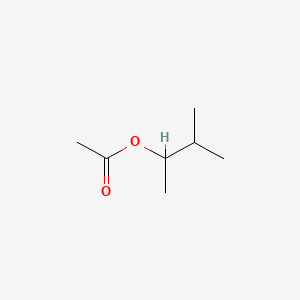

- Field : Polymer Chemistry

- Application : 4-Allyloxybenzophenone is used in the synthesis of a monomer used for crosslinking .

- Method : 4-hydroxybenzophenone is esterified with methacrylic acid in dichloromethane in the presence of triethylamine . 4-allyloxybenzophenone is synthesized by estrification of 4-hydroxybenzophenone with allyl bromide .

- Results : The monomer is used in the production of a copolymer by free radical polymerization .

-

Hydrosilylation Procedures

- Field : Organic Chemistry

- Application : 4-Allyloxybenzophenone is used in standard hydrosilylation procedures .

- Method : 4-allyloxybenzophenone is suspended in freshly distilled triethoxysilane, and Pt-C is added. The mixture is refluxed for 5 hours .

- Results : The desired product is obtained in quantitative yields as oil .

- Preparation of Fluorescent Cellulose Nanocrystal Polymer Composites

- Field : Material Science

- Application : 4-Allyloxybenzophenone is used in the preparation of fluorescent cellulose nanocrystal polymer composites with thermo-responsiveness through light-induced ATRP .

- Method : The preparation method of light-mediated ATRP was proved to become the promising way in the fabrication of multifunctional nanomaterials for its incomparable advantages, including low energy consumption, high efficiency, good monomer adaptation, free of transition metal ions .

- Results : The CNC-poly (NIPAAm–HDPAP) composites display sensitive temperature-responsive coil-to-globule transition behavior at the temperature of lower critical solution temperature .

安全和危害

属性

IUPAC Name |

phenyl-(4-prop-2-enoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGRLFEHAONPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292940 | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyloxybenzophenone | |

CAS RN |

42403-77-0 | |

| Record name | NSC86527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

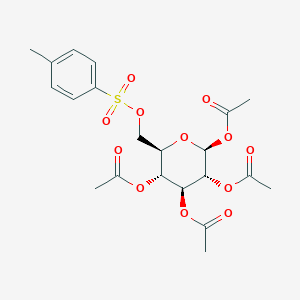

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-Naphtho[1,8-cd]pyran-1-one](/img/structure/B1615838.png)